2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and an isoindole-dione structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactionsThe final step involves the formation of the isoindole-dione structure through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole
- 2-(1H-pyrazol-1-yl)pyridine
- 1-(3-chloropyrazol-1-yl)-3-(4-chlorophenyl)propane
Uniqueness
2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15ClN4O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-[2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15ClN4O3/c18-12-5-19-21(9-12)8-11-6-20(7-11)15(23)10-22-16(24)13-3-1-2-4-14(13)17(22)25/h1-5,9,11H,6-8,10H2 |
InChI Key |
TZHWRVBZHYNNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.